molecular formula C8H7BrN2O2 B6604394 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one CAS No. 941603-99-2

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one

Cat. No.: B6604394
CAS No.: 941603-99-2
M. Wt: 243.06 g/mol
InChI Key: FMYVBUVAGNCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazepine, and bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a brominated pyridine derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is unique due to its specific combination of a brominated pyridine ring and an oxazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound characterized by its unique structural features, combining elements of a brominated pyridine and an oxazepine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The molecular formula of this compound is C8H7BrN2O2C_8H_7BrN_2O_2 with a molecular weight of 229.05 g/mol. This compound features a bromine atom at the 7-position of the pyridine ring and a lactam structure characteristic of oxazepines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that modifications at the bromine position could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that the presence of halogen substituents was crucial for maintaining activity levels.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in acute myeloid leukemia (AML) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. The compound's effectiveness was evaluated through dose-response studies, with results indicating an EC50 value in the low micromolar range.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on ActivityEC50 (µM)
BromineEssential for activity0.62
MethylDecreased activity1.9
EthylIncreased stability0.33

These findings suggest that while certain substitutions can enhance metabolic stability, they may also reduce overall potency.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Acute Myeloid Leukemia (AML) Study : A study involving AML cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase.
  • Antibacterial Efficacy : In a comparative analysis against standard antibiotics, derivatives of this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVBUVAGNCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CO1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester (381 mg, 1.3 mmol) is dissolved in 15 mL of DMSO and 60% sodium hydride (53 mg, 1.3 mmol) is added. The mixture is stirred for 4 hrs and then ice-cold water (100 mL) is added into reaction. The solid formed is filtered and rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL). Then it is dried to give 205 mg of 3-bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one which is used without purification.
Quantity
381 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.